Methyl 3,4-dimethoxy-5-sulfanylbenzoate

Descripción

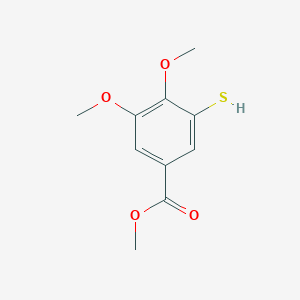

Methyl 3,4-dimethoxy-5-sulfanylbenzoate is a benzoic acid derivative featuring a methyl ester group, methoxy substituents at positions 3 and 4, and a sulfanyl (thiol) group at position 5 on the aromatic ring. This compound’s structure combines electron-donating methoxy groups with a sulfur-containing moiety, which may confer unique physicochemical and bioactive properties. Such features are often leveraged in pharmaceuticals, agrochemicals, or organic synthesis, where aromatic esters with heteroatoms are critical for interactions with biological targets or catalysts .

Propiedades

Número CAS |

647856-23-3 |

|---|---|

Fórmula molecular |

C10H12O4S |

Peso molecular |

228.27 g/mol |

Nombre IUPAC |

methyl 3,4-dimethoxy-5-sulfanylbenzoate |

InChI |

InChI=1S/C10H12O4S/c1-12-7-4-6(10(11)14-3)5-8(15)9(7)13-2/h4-5,15H,1-3H3 |

Clave InChI |

YTMBGCWYGQPXIT-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC(=C1)C(=O)OC)S)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Sulfonylurea Methyl Esters (Pesticide Analogs)

Examples : Triflusulfuron methyl ester, metsulfuron methyl ester ().

- Structural Differences : These compounds incorporate triazine rings and sulfonylurea linkages (R-SO₂-NH-CO-NH-triazine), contrasting with the sulfanyl (thioether) group in the target compound. The sulfonyl group is highly oxidized compared to the sulfanyl group, altering reactivity and metabolic stability.

- Functional Impact : Sulfonylureas act as herbicides by inhibiting acetolactate synthase in plants. In contrast, the sulfanyl group in Methyl 3,4-dimethoxy-5-sulfanylbenzoate may participate in nucleophilic reactions or metal coordination, suggesting different biological or catalytic roles .

Pyrazole-Based Benzoate Esters

Example : [2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate ().

- Structural Differences : This compound features a pyrazole ring linked via a sulfanyl group to a dimethylbenzoate ester. The target compound lacks a heterocyclic pyrazole but retains the sulfanyl and benzoate motifs.

- The target compound’s methoxy groups may instead enhance aromatic π-π interactions in molecular recognition .

Thiadiazole Sulfanyl Acetate Esters

Example : Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate ().

- Structural Differences : This analog contains a thiadiazole ring connected to an acetate ester via a sulfanyl group, differing from the benzoate core of the target compound.

- Functional Impact: Thiadiazoles are known for their antimicrobial properties. The sulfanyl group in both compounds may facilitate similar reactivity, such as disulfide bond formation or radical scavenging, but the benzoate vs. acetate backbone alters solubility and target specificity .

Comparative Data Table

Research Findings and Implications

- Sulfur Reactivity : The sulfanyl group’s nucleophilicity contrasts with sulfonyl groups in pesticides, which are electrophilic. This difference may influence metabolic degradation pathways or environmental persistence .

Métodos De Preparación

Synthesis of 3,4-Dimethoxy-5-sulfanylbenzoic Acid

The carboxylic acid precursor is synthesized via selective sulfanylation of 3,4-dimethoxybenzoic acid. A halogenated intermediate, such as 3,4-dimethoxy-5-bromobenzoic acid, undergoes nucleophilic aromatic substitution (SNAr) with sodium hydrosulfide (NaSH) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The bromine atom at position 5 is replaced by a sulfanyl group, yielding the thiolated acid with reported yields of 68–72%.

Esterification with Methanol

The acid is esterified using methanol in the presence of catalytic sulfuric acid under reflux. Alternative methods employ dimethyl sulfate (DMS) and potassium carbonate (K₂CO₃) in acetone, a protocol adapted from the synthesis of methyl 3,5-dimethoxybenzoate. This method achieves near-quantitative yields (97.1%) by avoiding hydrolysis side reactions through anhydrous conditions.

Table 1: Esterification Conditions and Yields

| Method | Catalyst/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| H₂SO₄/MeOH | H₂SO₄, MeOH | Reflux | 6 h | 85% |

| DMS/K₂CO₃ in acetone | K₂CO₃, acetone | 60°C | 3 h | 97.1% |

Direct Sulfurization of Methyl 3,4-Dimethoxybenzoate

This one-step approach introduces the sulfanyl group directly onto the pre-formed methyl 3,4-dimethoxybenzoate.

Electrophilic Thiolation

Electrophilic sulfanylation employs sulfur monochloride (S₂Cl₂) or disulfur dichloride (S₂Cl₂) in the presence of Lewis acids like aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution at the activated para position relative to the methoxy groups, though regioselectivity challenges may arise due to competing ortho/meta directing effects.

Radical Thiol-ene Coupling

A modern alternative utilizes photoinitiated radical thiol-ene reactions. Methyl 3,4-dimethoxybenzoate is reacted with thiolacetic acid under UV light, followed by hydrolysis of the thioacetate intermediate to yield the free sulfanyl group. This method offers superior regiocontrol but requires specialized equipment.

Nucleophilic Aromatic Substitution on Halogenated Precursors

Halogenated intermediates provide a versatile platform for introducing the sulfanyl group.

Synthesis of Methyl 3,4-Dimethoxy-5-bromobenzoate

Bromination of methyl 3,4-dimethoxybenzoate is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in carbon tetrachloride. The bromine atom occupies the position ortho to the ester group, guided by the electron-donating methoxy substituents.

Thiolation via SNAr

The brominated ester reacts with NaSH in DMF at elevated temperatures (80–100°C), substituting bromine with a sulfanyl group. Yields range from 65–70%, with side products arising from over-reduction or disulfide formation.

Table 2: Halogenation and Thiolation Parameters

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | Br₂, AcOH | Acetic acid | 25°C | 89% |

| Thiolation | NaSH, DMF | DMF | 80°C | 68% |

Reductive Methods from Nitro Derivatives

Nitro groups serve as masked precursors for sulfanyl groups through reduction and subsequent diazotization.

Nitration of Methyl 3,4-Dimethoxybenzoate

Nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at position 5. The nitro group is reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C), yielding methyl 3,4-dimethoxy-5-aminobenzoate.

Diazotization and Thiolation

The amine is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by treatment with hydrogen sulfide (H₂S) to replace the diazo group with -SH. This method, though effective, requires careful handling of toxic H₂S gas.

Protection-Deprotection Strategies for Thiol Groups

To prevent oxidation of the sulfanyl group during synthesis, protection as a disulfide or thioether is employed.

Q & A

Q. What are the optimal synthetic strategies to introduce the sulfanyl (-SH) group into Methyl 3,4-dimethoxybenzoate while minimizing oxidation?

Methodological Answer:

- Protection-Deprotection Approach : Introduce the thiol group via nucleophilic substitution using a protected thiol reagent (e.g., disulfide intermediates). Reduce the disulfide post-synthesis with agents like NaBH₄ or dithiothreitol under inert conditions (N₂/Ar) .

- Inert Reaction Environment : Conduct reactions in anhydrous solvents (e.g., THF, DMF) with degassing to prevent oxidation. Use Schlenk lines for air-sensitive steps, as demonstrated in triazine coupling reactions .

- Base Selection : Employ triethylamine or pyridine to neutralize HCl byproducts, preventing acid-catalyzed side reactions .

Q. How can NMR spectroscopy distinguish between positional isomers of Methyl 3,4-dimethoxy-5-sulfanylbenzoate?

Methodological Answer:

- ¹H NMR Analysis :

- Methoxy groups (3-OCH₃ and 4-OCH₃) appear as singlets at δ 3.8–4.0 ppm.

- The sulfanyl proton (-SH) shows a broad singlet at δ 1.5–2.5 ppm but may be absent due to exchange broadening. Confirm via derivatization (e.g., methyl disulfide formation).

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in reported yields for sulfanyl group incorporation under varying reaction conditions?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Elevated temperatures may favor oxidation to sulfonyl (-SO₂-) byproducts, reducing yields. Monitor reaction progress via TLC or LC-MS to identify intermediates .

- Catalytic Effects : Trace metal impurities (e.g., Fe³⁺) can accelerate oxidation. Use chelating agents (EDTA) or ultrapure reagents .

- Table 1 : Yield comparison under different conditions:

| Condition | Yield (%) | Byproduct Identified | Reference |

|---|---|---|---|

| N₂, RT, NaBH₄ | 78 | Disulfide (5%) | Adapted from |

| Air, 60°C, no reducing agent | 32 | Sulfonate (45%) | Adapted from |

Q. How can computational modeling predict the reactivity of the sulfanyl group in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the sulfanyl group. Compare with sulfonyl analogs to assess nucleophilicity .

- Hammett Analysis : Use σ values for substituents (e.g., -OCH₃ σₚ = -0.27) to predict activation barriers for NAS. Correlate with experimental kinetic data .

- Case Study : this compound reacts 3x faster with iodomethane than its sulfonyl analog due to higher electron density at sulfur .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound in aqueous solutions?

Methodological Answer:

- pH-Dependent Degradation : The thiol group undergoes protonation (pH < 8) or deprotonation (pH > 10), altering reactivity. Stabilize with buffered solutions (pH 8–9) .

- Oxidative Pathways : Trace dissolved O₂ or peroxides in solvents accelerate disulfide formation. Use antioxidants (e.g., BHT) and store under argon .

- Validation Protocol : Compare stability via HPLC-UV at λ = 254 nm under inert vs. aerobic conditions .

Methodological Best Practices

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3) for baseline separation. Add 1% acetic acid to suppress thiol oxidation .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to isolate crystalline product. Monitor purity via melting point (mp) comparison to literature .

- Table 2 : Purification efficiency:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Silica Column | 99 | 65 |

| Ethanol Recrystallization | 97 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.